Debrisoquin sulfate

描述

硫酸地溴辛是一种肾上腺素能神经阻滞药,其作用类似于胍乙啶。值得注意的是,它是多态性细胞色素 P-450 酶的底物。 某些酶同工型的人无法正常代谢这种药物以及许多其他临床上重要的药物 。 硫酸地溴辛主要用于治疗中度和重度高血压,单独使用或作为辅助药物,以及治疗肾性高血压 .

准备方法

合成路线和反应条件

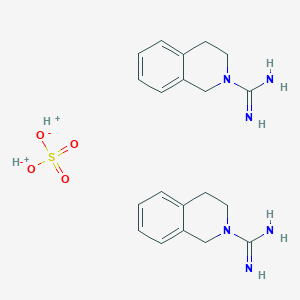

硫酸地溴辛的合成涉及在酸性条件下将 3,4-二氢异喹啉与氰胺反应形成羧基酰胺衍生物。 然后用硫酸处理该中间体得到硫酸地溴辛 .

工业生产方法

硫酸地溴辛的工业生产通常涉及使用与实验室合成相同的化学反应的大规模合成,但经过优化以提高产率和纯度。 该过程包括严格的纯化步骤以确保最终产品符合药品标准 .

化学反应分析

反应类型

硫酸地溴辛经历了几种类型的化学反应,包括:

氧化: 主要代谢途径涉及细胞色素 P-450 酶的 4-羟基化.

还原: 虽然不太常见,但在特定条件下可能会发生还原反应。

常用试剂和条件

氧化: 常用试剂包括细胞色素 P-450 酶和分子氧。

还原: 可以使用还原剂,例如氢化铝锂 (LiAlH4)。

形成的主要产物

氧化: 主要产物是 4-羟基地溴辛.

还原: 硫酸地溴辛的还原衍生物。

取代: 根据所用亲核试剂的不同,各种取代衍生物.

科学研究应用

Pharmacogenetic Studies

Debrisoquin as a CYP2D6 Probe:

Debrisoquin is extensively utilized as a probe substrate for the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous drugs. The metabolic ratio of debrisoquin to its primary metabolite, 4-hydroxydebrisoquin, serves as an indicator of CYP2D6 activity. Variations in this enzyme due to genetic polymorphisms can significantly affect drug metabolism and therapeutic outcomes.

- Methodology: A study developed a simple HPLC method to measure debrisoquin and 4-hydroxydebrisoquin in urine. This method demonstrated high accuracy and precision, making it suitable for evaluating CYP2D6 activity across different genotypes .

- Case Study: In a cohort of 16 healthy volunteers, researchers established a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the utility of debrisoquin in personalized medicine, where understanding an individual's metabolic capacity can guide drug dosing strategies .

Clinical Applications

Hypertension Management:

Debrisoquin sulfate is primarily employed as an antihypertensive agent. Its mechanism involves blocking adrenergic receptors, leading to vasodilation and decreased blood pressure.

- Clinical Use: The standard dosage typically involves administering 10 mg of this compound. Studies have shown that it effectively lowers blood pressure in patients with hypertension while being well-tolerated .

Research Applications

Metabolism Studies:

this compound has been used in various studies to investigate drug metabolism pathways and enzyme activity.

- Research Findings: One study highlighted the use of debrisoquin to assess the impact of hepatic function on drug metabolism by employing chimeric mice with human hepatocyte transplants. This approach allowed researchers to evaluate how human liver enzymes metabolize debrisoquin compared to murine enzymes .

- Impact on Neurotransmitter Levels: Another investigation explored how debrisoquin affects levels of catecholamines and their metabolites in brain structures. The study found that administration of debrisoquin led to significant changes in dopamine metabolism, which could have implications for understanding neuropharmacology .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

The analysis of debrisoquin and its metabolites often employs HPLC due to its sensitivity and specificity.

- Method Development: A novel micromethod using HPLC with fluorescence detection was developed for quantifying debrisoquin in urine samples. This method requires only a small volume of urine and provides reliable results for assessing metabolic capacity through CYP2D6 activity .

Summary Table of Applications

作用机制

硫酸地溴辛通过抑制或干扰去甲肾上腺素的释放和/或分布作用于交感神经效应器连接。它被去甲肾上腺素转运蛋白吸收并集中在去甲肾上腺素递质囊泡中,取代了这些囊泡中的去甲肾上腺素。 这导致神经末梢中去甲肾上腺素储存的逐渐减少 .

与相似化合物的比较

相似化合物

胍乙啶: 在肾上腺素能神经阻滞作用方面相似.

胍诺辛: 与硫酸地溴辛共享分子中的胍部分.

胍德瑞: 另一种具有相似作用机制的化合物.

独特性

硫酸地溴辛的独特性在于它作为多态性细胞色素 P-450 酶的底物的作用,使其成为研究药物代谢中遗传多态性的宝贵工具 。 这种特性使其与其他类似化合物区分开来,并突出了其在个性化医疗中的重要性 .

相似化合物的比较

Similar Compounds

Guanethidine: Similar in its adrenergic neuron-blocking effects.

Guanoxan: Shares the guanidine part of the molecule with debrisoquin sulfate.

Guanadrel: Another compound with a similar mechanism of action.

Uniqueness

This compound is unique due to its role as a substrate for a polymorphic cytochrome P-450 enzyme, making it valuable for studying genetic polymorphisms in drug metabolism . This property distinguishes it from other similar compounds and highlights its importance in personalized medicine .

生物活性

Debrisoquin sulfate is a pharmacologically significant compound primarily known for its role as an adrenergic neuron-blocking agent. Its biological activity is closely linked to its metabolism by cytochrome P450 enzymes, particularly CYP2D6, which exhibits genetic polymorphism among individuals. This article explores the biological activity of this compound through various studies, including its metabolic pathways, pharmacogenetic implications, and clinical relevance.

This compound (CAS Number: 581-88-4) has the following chemical properties:

- Chemical Formula : CHNOS

- Molecular Weight : 448.54 g/mol

- IUPAC Name : bis(1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid

- Solubility : 0.842 mg/mL in water

Metabolism and Pharmacogenetics

This compound is primarily metabolized by the CYP2D6 enzyme, which is responsible for converting it into 4-hydroxydebrisoquine. This metabolic process is critical for understanding individual variations in drug response due to genetic polymorphisms in the CYP2D6 gene.

Genetic Variants

The CYP2D6 gene exhibits several allelic variants that can influence the metabolism of this compound:

- Poor Metabolizers (PM) : Individuals with non-functional alleles exhibit significantly reduced metabolism of debrisoquin.

- Extensive Metabolizers (EM) : Those with one or two functional alleles metabolize debrisoquin at a normal rate.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles metabolize debrisoquin more rapidly than average.

A study demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme (p < 0.05), highlighting the importance of genetic testing in predicting drug metabolism and efficacy .

Case Study: Urinary Excretion Patterns

A study involving Caucasian and Oriental subjects examined urinary excretion patterns after administering 20 mg of this compound. The findings indicated that Oriental subjects excreted significantly more debrisoquin and less 4-hydroxydebrisoquine compared to Caucasians, suggesting ethnic differences in metabolic capacity .

| Ethnicity | Total Debrisoquin Excreted (mg) | Total 4-Hydroxydebrisoquine Excreted (mg) |

|---|---|---|

| Caucasian | X mg | Y mg |

| Oriental | A mg | B mg |

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. The half-life of debrisoquin is approximately 3–5 hours, with significant interindividual variability attributed to CYP2D6 polymorphism.

Clinical Implications

This compound's role as a probe drug for assessing CYP2D6 activity has important clinical implications:

- Drug Interactions : Understanding an individual's CYP2D6 genotype can help predict potential drug interactions and adverse effects when prescribing medications metabolized by this enzyme.

- Personalized Medicine : Genetic screening for CYP2D6 variants can guide personalized treatment plans, optimizing therapeutic outcomes while minimizing side effects.

属性

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNLIRHKQCPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declinax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。